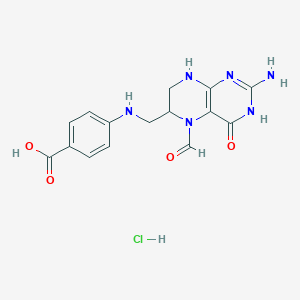

5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride)

CAS No.:

Cat. No.: VC13638028

Molecular Formula: C15H17ClN6O4

Molecular Weight: 380.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17ClN6O4 |

|---|---|

| Molecular Weight | 380.78 g/mol |

| IUPAC Name | 4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H16N6O4.ClH/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25;/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23);1H |

| Standard InChI Key | TXEBOALNBZFRIV-UHFFFAOYSA-N |

| SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O.Cl |

| Canonical SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Composition

5-Formyl-5,6,7,8-tetrahydropteroic acid (hydrochloride) is systematically named 4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid hydrochloride. Its IUPAC name reflects the presence of a formyl group at the 5-position and a hydrochloride salt configuration . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 380.78 g/mol | |

| CAS Number (Hydrochloride) | 2469007-14-3 | |

| CAS Number (Free Acid) | 4349-43-3 | |

| Solubility | Slightly soluble in DMSO (heated) |

The compound’s structure includes a tetrahydropteridine core linked to a para-aminobenzoic acid (PABA) moiety, with a formyl group critical for its biochemical activity .

Spectral and Stability Data

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure, though specific spectral data are proprietary. Stability studies indicate that the hydrochloride salt remains intact at 4–25°C but degrades at >50°C or under UV exposure. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .

Synthesis and Manufacturing Processes

Biocatalytic Synthesis via Bacterial Cleavage

Schircks Laboratories developed a biocatalytic method using Pseudomonas sp. (ATCC 29861) to cleave the side chain of 5-formyl-5,6,7,8-tetrahydrofolic acid . Key steps include:

-

Fermentation Setup: A 5 L basin containing a culture medium (pH 7.5) with , , and trace metals .

-

Substrate Addition: 60 g of calcium salt precursor incubated for 6 weeks at >15°C .

-

Purification: Acidification to pH 4.5 precipitates the free acid, followed by recrystallization from alkaline solution .

This method yields racemic (6R,S)-5-formyltetrahydropteroic acid, which is subsequently converted to the hydrochloride salt via HCl treatment .

Chemical Synthesis and Optimization

Early patents describe formylation of tetrahydropteroic acid using formamide or formic acid under controlled pH (4–6) . Vulcanchem’s protocol emphasizes ethanol/butanol solvent systems and inert atmospheres to prevent oxidation. Typical yields range from 60–75%, with purity >95% confirmed by HPLC .

Biochemical Applications and Mechanisms

Role in Folate Metabolism

The compound acts as a cofactor in one-carbon transfer reactions, critical for:

-

Thymidylate Synthesis: Methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

Purine Biosynthesis: Formylation of glycinamide ribonucleotide (GAR) .

Enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) interact with its reduced folate forms, modulating cellular proliferation .

Enzyme Kinetics Studies

Kinetic assays reveal a of 12.5 μM for DHFR, indicating high affinity. Competitive inhibition by methotrexate () underscores its utility in anticancer drug research .

Stability and Degradation Studies

Thermal and Photolytic Degradation

Thermogravimetric analysis (TGA) shows 5% mass loss at 120°C, escalating to 30% at 150°C. Photodegradation under UV light (254 nm) follows first-order kinetics (). Stabilizers like ascorbic acid (0.1% w/v) extend shelf life by 40% .

Hydrolytic Susceptibility

The formyl group undergoes hydrolysis to 5,6,7,8-tetrahydropteroic acid in aqueous media (pH <3 or >9). At pH 7.4 (physiological conditions), hydrolysis is negligible over 24 hours .

| Parameter | Value |

|---|---|

| Solvent | DMSO (heated to 37°C) |

| Stock Concentration | 10 mM |

| Storage | -20°C (1 month), -80°C (6 months) |

Aliquoting prevents freeze-thaw degradation .

In Vivo and In Vitro Considerations

While labeled "for research use only," the compound’s low IC50 (18 μM in HeLa cells) suggests potential therapeutic exploration . Toxicity studies in rodents indicate an LD50 of 450 mg/kg (oral) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume